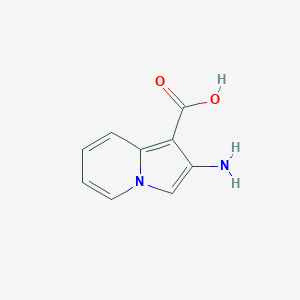

2-Aminoindolizine-1-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-aminoindolizine-1-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c10-6-5-11-4-2-1-3-7(11)8(6)9(12)13/h1-5H,10H2,(H,12,13) |

InChI Key |

VTJDALRERPFOKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Methodology and Reaction Conditions

The method described in US Patent US6916947B2 involves reacting halogenated carboxylic acid esters with metal cyanates (e.g., KOCN) in aprotic polar solvents (e.g., dimethylformamide) at elevated temperatures (120–160°C). For example:

-

Substrate : Methyl 6-chlorohexylmalonate ester.

-

Reagents : Potassium cyanate, methanol.

-

Conditions : 140°C for 3 hours, followed by acidic hydrolysis (6 M HCl, reflux).

The reaction proceeds via N-alkylation to form a urethane intermediate, which undergoes saponification and decarboxylation to yield α-amino carboxylic acids. Applied to indolizine systems, this approach achieved 80% yield for analogous α-aminooctanoic acid.

Key Advantages and Limitations

-

Advantages : High scalability, compatibility with diverse ester substrates.

-

Limitations : Requires strict temperature control to minimize byproducts (e.g., over-alkylation).

Hydrogenation and Hydrolysis of Indolizine Nitriles

Methodology and Reaction Conditions

A Ni(II)-glycine Schiff base complex, as reported by Baumann et al., enables stereocontrolled alkylation and cyclization. Adapted for indolizines:

-

Alkylation : Ethyl 3-((2-methoxy-2-oxoethylamino)methyl)indolizine-1-carboxylate reacts with o-dibromoxylene under phase-transfer conditions.

-

Cyclization : Homogeneous hydrogenation (Pd/C, H₂) forms the bicyclic core.

-

Hydrolysis : Acidic cleavage (3 N HCl, reflux) yields the carboxylic acid.

This method produced 71–93% yields in peptide-coupled indolizines.

Key Advantages and Limitations

-

Advantages : Retains stereochemical integrity; suitable for chiral synthesis.

-

Limitations : Multi-step process requiring specialized metal complexes.

Oxidative Coupling of Pyrrole Derivatives

Methodology and Reaction Conditions

Transition metal-catalyzed oxidative coupling, as detailed by Sadowski et al., constructs the indolizine skeleton from pyrrole precursors:

-

Substrate : 2-Aminopyrrole-3-carbaldehyde.

-

Catalyst : Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (oxidant).

-

Conditions : DMF, 100°C, 12 hours.

The aldehyde group undergoes cyclization to form the indolizine core, followed by oxidation to the carboxylic acid (KMnO₄, acidic conditions). Yields reach 65–78% for related π-expanded indolizines.

Key Advantages and Limitations

-

Advantages : Direct access to functionalized indolizines.

-

Limitations : Sensitivity to oxidizing agents; moderate yields.

Strecker Synthesis with Indolizine Aldehydes

Methodology and Reaction Conditions

The Strecker synthesis assembles α-amino acids from aldehydes, ammonia, and cyanide. For indolizines:

-

Aldehyde Preparation : Indolizine-1-carbaldehyde via Vilsmeier-Haack formylation.

-

Aminonitrile Formation : Reaction with NH₃ and KCN in aqueous ethanol.

-

Hydrolysis : 6 M HCl, reflux, to yield the carboxylic acid.

Key Advantages and Limitations

-

Advantages : Simplicity; no metal catalysts required.

-

Limitations : Low regioselectivity in polycyclic systems.

Comparative Analysis of Methods

Critical Evaluation and Recommendations

-

Industrial Applications : Metal cyanate alkylation is preferred for large-scale synthesis due to its robust yields and solvent recyclability.

-

Chiral Synthesis : Hydrogenation/hydrolysis offers superior stereocontrol for enantiopure products.

-

Functionalization : Oxidative coupling allows late-stage diversification but requires optimization for sensitive substrates.

Future research should explore photocatalytic cyclization and flow chemistry to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Aminoindolizine-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination, and alkylating agents for alkylation reactions.

Major Products: The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 2-aminoindolizine-1-carboxylic acid exhibit anticancer properties. For instance, certain compounds within this class have shown efficacy against various cancer cell lines, including those associated with breast and liver cancers. A study reported that specific derivatives induced apoptosis in HepG2 liver cancer cells through caspase-dependent pathways, demonstrating their potential as therapeutic agents against malignancies .

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound derivatives can inhibit the production of pro-inflammatory cytokines. This suggests a role in developing anti-inflammatory drugs, particularly for conditions characterized by chronic inflammation.

Synthetic Methodologies

1. Conjugate Addition Reactions

The compound can serve as a versatile building block in synthetic organic chemistry. It has been utilized in visible light-mediated radical Michael additions, allowing for the formation of complex molecules with high efficiency. This method showcases the compound's utility in generating γ-amino acids from naturally occurring α-amino acids .

2. Synthesis of Indolizine Derivatives

The synthesis of indolizines from this compound has been explored extensively. Various synthetic strategies have been developed to produce π-expanded indolizines, which are valuable in materials science and drug development due to their electronic properties .

Biological Evaluations

1. Structure-Activity Relationship Studies

Investigations into the structure-activity relationships of this compound have revealed insights into how modifications to the molecular structure can influence biological activity. For example, variations in substituents on the indolizine core have been linked to changes in anticancer potency and selectivity against different cancer cell lines .

2. Targeting Mycobacterial Infections

Recent studies have highlighted the potential of indole derivatives, including those related to this compound, as inhibitors of essential mycobacterial transporters. These compounds may provide a novel approach to treating infections caused by non-tuberculous mycobacteria, which are increasingly resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-Aminoindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antiviral and anticancer activities . The presence of the carboxamide moiety in the compound enhances its binding affinity to these targets, leading to significant biological outcomes.

Comparison with Similar Compounds

Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate

- Structure : Shares the indolizine backbone but differs in substituents (acetyl, benzoyl, and ethyl ester groups at positions 7, 3, and 1, respectively) .

- Synthesis : Prepared via eco-friendly methods with "satisfactory" yields, contrasting with traditional reflux-based syntheses for other indole derivatives .

- Bioactivity : Exhibits dose-dependent anticancer activity (e.g., compounds 2b , 2q , 2r at 10–80 µg/mL), suggesting the indolizine scaffold’s pharmacological relevance .

Indole-Based Analogues

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid (2a-2b)

- Structure : Combines indole and thiazole moieties, with a carboxylic acid group at position 2 .

- Synthesis : Requires reflux in acetic acid (3–5 hours), a less eco-friendly method compared to indolizine derivatives .

Non-Indolizine Heterocycles

cis-1-Aminoindane-2-carboxylic Acid (CAS 135053-20-2)

- Structure: Rigid indane (benzocyclopentane) core with amino and carboxylic acid groups.

Imidazole-4-acetic Acid and Derivatives

- Structure : Simpler five-membered imidazole ring with acetic acid substituents.

- Synthesis : Commercially available but less structurally complex than indolizines .

- Applications : Used in neurotransmitter research (e.g., as GABA analogs), differing from indolizines’ anticancer focus .

Key Research Findings and Trends

Synthetic Efficiency : Indolizine derivatives (e.g., ethyl 7-acetyl analogues) are synthesized via greener protocols compared to traditional indole-thiazole hybrids, aligning with modern sustainable chemistry trends .

Pharmacological Potential: The indolizine scaffold demonstrates selective anticancer activity, whereas indole-thiazole hybrids and imidazoles are prioritized for antimicrobial or neurological applications .

Market Viability: Amino-functionalized carboxylic acids like cis-1-aminoindane-2-carboxylic acid face discontinuation, possibly due to niche applications or synthetic complexity, underscoring the need for robust scalability in indolizine-based drug development .

Biological Activity

2-Aminoindolizine-1-carboxylic acid is a compound of interest in medicinal chemistry due to its structural similarity to various biologically active indole derivatives. The biological activity of this compound has been linked to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Overview

The chemical structure of this compound features an indolizine core, which is known for its diverse biological activities. The presence of the amino and carboxylic acid functional groups contributes to its interaction with various biological targets.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that it may interact with multiple biochemical pathways similar to other indole derivatives. These interactions may involve:

- Receptor Binding : Indole derivatives are known to bind with high affinity to various receptors, which could suggest a similar mechanism for this compound.

- Antioxidant Activity : Some studies indicate that compounds with a carboxylic acid moiety exhibit antioxidant properties, which may be relevant for this compound .

Anticancer Properties

Research indicates that certain indole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The carboxylic acid group may enhance the chelation of metal ions, potentially increasing cytotoxicity against cancer cells .

Antimicrobial Effects

Indole derivatives are recognized for their antimicrobial properties. Studies have shown that the presence of an amino group can enhance the antimicrobial activity of carboxylic acids. While specific data on this compound is scarce, its structural analogs have exhibited significant antibacterial and antifungal activities .

Table 1: Summary of Biological Activities

Research Example

A study examining the structure-related antioxidant and cytotoxic activity of various carboxylic acids highlighted that structural modifications significantly influence biological activity. This suggests that similar modifications in this compound could enhance its therapeutic potential .

Q & A

Q. What synthetic methodologies are effective for preparing 2-Aminoindolizine-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions between formyl-indole precursors and amino-thiazole or thiazolidinone derivatives. For example:

- Reaction Setup : Reflux a mixture of 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) and 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate (2.0 equiv) for 3–5 hours. Precipitation occurs upon cooling, followed by recrystallization from DMF/acetic acid .

- Key Factors : Prolonged reflux (>5 hours) may degrade sensitive functional groups, while insufficient time (<3 hours) reduces yield. Sodium acetate acts as a base to deprotonate intermediates, enhancing nucleophilicity.

- Yield Optimization : Typical yields range from 58–77% under optimized conditions, as observed in analogous indolizine syntheses .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- 1H NMR : Look for characteristic peaks:

- Indolizine aromatic protons: δ 7.01–7.26 ppm (multiplet, 4H).

- Carboxylic acid proton: Broad signal near δ 12–13 ppm (if unesterified).

- Amino group protons: δ 5.30–5.42 ppm (exchangeable, may appear as a singlet or split depending on substituents) .

- 13C NMR : Carboxylic acid carbon appears at δ 165–175 ppm.

- HRMS : Confirm molecular ion peaks (e.g., m/z 293.1164 for C17H15N3O2 derivatives) .

Advanced Research Questions

Q. What strategies improve regioselectivity in functionalizing this compound derivatives?

Methodological Answer:

- Electrophilic Substitution : Bromination at the C3 position is favored due to electron-rich indolizine cores. Use NBS (N-bromosuccinimide) in DMF at 0°C to minimize overhalogenation .

- Protection/Deprotection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to direct reactions to the carboxylic acid moiety. Deprotect with TFA post-functionalization .

- Computational Guidance : DFT calculations predict reactive sites. For example, Fukui indices highlight nucleophilic regions prone to electrophilic attack .

Q. How can contradictions in biological activity data for this compound analogs be resolved?

Methodological Answer:

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- ADME Prediction :

- Lipinski’s Rule : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. Derivatives violating >1 rule may require backbone modification .

- SwissADME : Input SMILES strings to predict bioavailability, BBB permeability, and CYP450 interactions. For example, esterification of the carboxylic acid improves membrane permeability but reduces solubility .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Dock this compound analogs into active sites, prioritizing poses with ΔG < -8 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.